Product packaging for 1-(3,4-Dichlorophenyl)urea(Cat. No.:CAS No. 2327-02-8)

1-(3,4-Dichlorophenyl)urea

Cat. No.: B109879
CAS No.: 2327-02-8
M. Wt: 205.04 g/mol
InChI Key: CYESCLHCWJKRKM-UHFFFAOYSA-N
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Description

Overview and Significance of 1-(3,4-Dichlorophenyl)urea in Scientific Context

This compound, often abbreviated as DCPU, is a synthetic organic molecule that has drawn considerable attention within the scientific community, primarily due to its role as a key metabolite of widely used phenylurea herbicides. nih.govresearchgate.net Its significance is not merely as a byproduct; DCPU itself possesses a distinct toxicological profile, making its study essential for a complete understanding of the environmental impact of its parent compounds. nih.gov The compound is a member of the phenylurea class and is specifically classified as a dichlorobenzene. nih.gov Research focus on DCPU centers on its environmental persistence, its detection in soil and water, and its effects on various organisms. It is recognized as a marine xenobiotic metabolite and an environmental transformation product, highlighting its relevance in studies of ecosystem contamination. nih.gov

Historical Perspective of Urea (B33335) Derivatives in Research

The journey of urea derivatives in scientific research began with a landmark event in 1828 when Friedrich Wöhler synthesized urea, the first organic compound to be created in a laboratory. hilarispublisher.comnih.gov This event marked the dawn of modern organic chemistry. nih.gov Since then, urea and its derivatives have been extensively investigated for a wide range of applications. hilarispublisher.comontosight.ai In the early 20th century, the development of the urea derivative suramin (B1662206) as a treatment for sleeping sickness showcased the therapeutic potential of this class of compounds. nih.govnih.gov Over the years, the urea scaffold has become a "privileged structure" in medicinal chemistry, leading to the development of numerous compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents. hilarispublisher.comontosight.ainih.gov Beyond medicine, urea derivatives have found extensive use as agrochemicals, particularly as herbicides and pesticides, as well as in material science as precursors for polymers and dyes. hilarispublisher.comontosight.ai

Role as a Metabolite and Transformation Product of Substituted Urea Herbicides

This compound is a well-documented transformation product of several substituted urea herbicides. nih.govresearchgate.net Its formation in the environment is a critical aspect of the degradation pathways of these widely applied agricultural chemicals.

DCPU is a principal metabolite of the herbicide diuron (B1670789) [N'-(3,4-dichlorophenyl)-N,N-dimethylurea]. nih.govnih.govasm.org The primary mechanism of diuron dissipation in soil is microbial degradation. canada.ca This process involves the sequential removal of methyl groups from the parent compound, a process known as demethylation. canada.ca The established degradation pathway is the transformation of diuron into 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU), which is then further metabolized into this compound (DCPU). researchgate.netcanada.ca DCPU can subsequently be hydrolyzed to 3,4-dichloroaniline (B118046) (DCA). canada.ca Studies have shown that as the concentration of diuron decreases in soil, the metabolite DCPMU accumulates, followed by the appearance of DCPU. researchgate.net

This compound is also a significant metabolite of the herbicide linuron (B1675549) [N-(3,4-dichlorophenyl)-N-methoxy-N-methylurea]. nih.govnih.gov In the context of linuron metabolism, this compound is sometimes referred to as DCU or NOR-linuron. nih.govepa.gov Research has demonstrated that linuron and its metabolites, including this compound, exhibit antiandrogenic effects. nih.gov While linuron itself is an androgen receptor antagonist, its metabolite DCU was found to be a particularly potent inhibitor of testosterone (B1683101) synthesis. nih.gov This indicates that the metabolites, including DCPU, likely contribute significantly to the endocrine-disrupting effects observed following exposure to the parent herbicide, linuron. nih.gov

Nomenclature and Chemical Identifiers of this compound

The compound is identified by various names and chemical codes in scientific literature and databases. Its systematic IUPAC name is (3,4-dichlorophenyl)urea. nih.gov It is commonly known by the synonym N-(3,4-Dichlorophenyl)urea and the abbreviation DCPU. nih.govnih.gov In some contexts, particularly as a metabolite of diuron, it is referred to as diuron-desdimethyl. nih.gov

Table 1: Chemical Identifiers for this compound

Identifier Type Value Source
IUPAC Name (3,4-dichlorophenyl)urea nih.gov
Common Synonyms N-(3,4-Dichlorophenyl)urea, 3,4-Dichlorophenylurea, DCPU, Diuron-desdimethyl nih.govnih.gov
CAS Number 2327-02-8 nih.govoakwoodchemical.com
Molecular Formula C₇H₆Cl₂N₂O nih.govoakwoodchemical.com
Molecular Weight 205.04 g/mol nih.govoakwoodchemical.com
Canonical SMILES C1=CC(=C(C=C1NC(=O)N)Cl)Cl

| InChI Key | CYESCLHCWJKRKM-UHFFFAOYSA-N | |

Table 2: List of Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
This compound DCPU, DCU, (3,4-dichlorophenyl)urea, Diuron-desdimethyl, NOR-linuron
Diuron N'-(3,4-dichlorophenyl)-N,N-dimethylurea
Linuron N-(3,4-dichlorophenyl)-N-methoxy-N-methylurea
1-(3,4-dichlorophenyl)-3-methylurea DCPMU, Desmethyl diuron
3,4-dichloroaniline DCA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2N2O B109879 1-(3,4-Dichlorophenyl)urea CAS No. 2327-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYESCLHCWJKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041468
Record name N-(3,4-Dichlorophenyl)urea
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Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2327-02-8
Record name N-(3,4-Dichlorophenyl)urea
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (3,4-dichlorophenyl)-
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Record name N-(3,4-Dichlorophenyl)urea
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Record name (3,4-Dichlorophenyl)urea
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Synthesis and Derivatization of 1 3,4 Dichlorophenyl Urea

Established Synthetic Routes and Methodologies

The synthesis of 1-(3,4-Dichlorophenyl)urea can be achieved through several established chemical pathways. These methods primarily involve the formation of the urea (B33335) linkage by reacting an amine with a suitable carbonyl-containing reagent.

Reaction of 3,4-Dichloroaniline (B118046) with Isocyanates

A common and direct method for synthesizing this compound involves the reaction of 3,4-dichloroaniline with an isocyanate. scirp.orgnih.gov This nucleophilic addition reaction is a one-step process that typically proceeds under mild conditions. nih.gov For instance, the reaction of 3,4-dichloroaniline with 3,4-dichlorophenyl isocyanate yields the corresponding urea derivative. scirp.org This approach is favored for its simplicity and generally high yields. nih.gov

Phosgenation Processes in Industrial Synthesis

On an industrial scale, the synthesis of related compounds like Diuron (B1670789) often involves the use of phosgene (B1210022) (COCl₂). google.comatamanchemicals.com In this process, 3,4-dichloroaniline is first reacted with phosgene to generate the highly reactive intermediate, 3,4-dichlorophenyl isocyanate. google.comatamanchemicals.comgoogle.comwikipedia.org This isocyanate is then subsequently reacted with an amine to form the final urea product. google.comatamanchemicals.com While effective for large-scale production, this method involves the use of highly toxic phosgene, necessitating stringent safety precautions. rsc.orgnih.gov To mitigate these risks, safer phosgene equivalents like triphosgene (B27547) have been explored. rsc.org Chinese agrochemical companies have also optimized this process by directly reacting 3,4-dichloroaniline with dimethylamine (B145610) and phosgene in the presence of a catalyst to synthesize Diuron. agropages.com

Catalyst-Free Synthesis Approaches in Aqueous Media

In a move towards greener and more sustainable chemical synthesis, a catalyst-free method for producing N-substituted ureas, including this compound, has been developed using water as the solvent. rsc.orgrsc.org This approach involves the nucleophilic addition of an amine, such as 3,4-dichloroaniline, to potassium isocyanate in an aqueous medium. rsc.orgrsc.org This method is advantageous due to its operational simplicity, mild reaction conditions, and avoidance of hazardous organic solvents. rsc.orgresearchgate.net The product can often be isolated in high purity through simple filtration. rsc.orgrsc.org

Direct Alkylation or Arylation Challenges

While the direct alkylation or arylation of urea presents a seemingly straightforward route to substituted ureas, it is often fraught with challenges. rsc.org These reactions typically require harsh conditions and can be complicated by competing side reactions such as O-alkylation and dialkylation, leading to a mixture of products and lower selectivity for the desired N-substituted urea. rsc.orgsciengine.com The inherent increase in nucleophilicity of the nitrogen atom upon alkylation often leads to overalkylation, making selective mono-alkylation difficult to achieve. acs.org

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the precise arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of this compound. nih.govmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum, typically run in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons and the protons of the urea group's amino (-NH₂) and imino (-NH-) functionalities. rsc.org The aromatic protons on the dichlorophenyl ring exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing chlorine atoms. rsc.org The protons of the urea moiety also appear as distinct signals, confirming the presence of this functional group. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a specific signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the dichlorophenyl ring are influenced by the positions of the chlorine substituents. rsc.org A key signal in the spectrum is that of the carbonyl carbon of the urea group, which typically appears in a characteristic downfield region, providing strong evidence for the urea structure. rsc.org

¹H NMR (300 MHz, DMSO-d₆) Chemical Shifts (δ) for this compound
Chemical Shift (ppm)
8.75
7.80–7.77
7.21–7.24
5.96
Data sourced from a study on catalyst-free synthesis in water. rsc.org
¹³C NMR (300 MHz, DMSO-d₆) Chemical Shifts (δ) for this compound
Chemical Shift (ppm)
156.19
141.28
131.31
130.28
122.66
119.12
118.19
Data sourced from a study on catalyst-free synthesis in water. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial analytical technique for the structural elucidation of this compound and its derivatives. The IR spectrum provides valuable information about the functional groups present in the molecule. For instance, the target compounds in a study on nopol-derived 1,3,4-thiadiazole-thiourea compounds, which share structural similarities, displayed characteristic N-H stretching vibrations in the range of 3294–3330 cm⁻¹. mdpi.com

In the case of 1-(2,4-Dichlorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea, the IR spectrum shows distinct peaks at 3333 cm⁻¹ (N-H), 3096 cm⁻¹ (aromatic C-H), 2938 cm⁻¹ (aliphatic C-H), 1712 cm⁻¹ (C=O), 1591 cm⁻¹, and 806 cm⁻¹. mdpi.com Similarly, for 1-(2,4-Dichlorophenyl)-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-(pyridin-3-yl)phenyl)urea, the IR spectrum exhibits bands at 3310 cm⁻¹ (N-H), 3582 cm⁻¹ (O-H), 2921 cm⁻¹ (aliphatic C-H), 1729 cm⁻¹ (C=O), 1522 cm⁻¹, and 806 cm⁻¹. mdpi.com

The following table summarizes the characteristic IR absorption bands for derivatives of this compound:

Derivative N-H Stretch (cm⁻¹) ** C=O Stretch (cm⁻¹) Other Key Bands (cm⁻¹) **Reference
1-(2,4-Dichlorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea333317123096 (aromatic C-H), 2938 (aliphatic C-H), 1591 (C=C) mdpi.com
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea333317113070 (aromatic C-H), 2940 (aliphatic C-H), 1595 (C=C) mdpi.com
1-(2,4-Dichlorophenyl)-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-(pyridin-3-yl)phenyl)urea331017293582 (O-H), 2921 (aliphatic C-H), 1522 (C=C) mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. For example, the molecular ion of this compound can be observed in the mass spectrum.

A mass spectrum of this compound recorded using LC-ESI-QTOF shows a precursor ion at m/z 203.9857. ufz.de The mass spectrum of urea itself shows characteristic peaks that can be compared to its derivatives. nist.gov

The following table presents the predicted collision cross section (CCS) values for adducts of 1,3-bis(3,4-dichlorophenyl)urea, a related compound, which are useful in ion mobility-mass spectrometry studies.

Adduct m/z Predicted CCS (Ų) Reference
[M+H]⁺348.94638172.8 uni.lu
[M+Na]⁺370.92832182.3 uni.lu
[M-H]⁻346.93182176.2 uni.lu
[M+NH₄]⁺365.97292186.9 uni.lu
[M+K]⁺386.90226175.3 uni.lu
[M+H-H₂O]⁺330.93636168.5 uni.lu
[M+HCOO]⁻392.93730178.0 uni.lu
[M+CH₃COO]⁻406.95295212.4 uni.lu

Chemical Reactivity and Derivatization

This compound undergoes a variety of chemical reactions, allowing for the synthesis of a wide range of derivatives. These reactions are crucial for developing new compounds with specific biological activities and for studying structure-activity relationships.

Oxidation Reactions and Products

This compound can be oxidized to form various chlorinated aromatic compounds. Common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can be used to achieve this transformation, leading to derivatives with modified functional groups. smolecule.com For example, oxidation may result in the formation of urea derivatives containing hydroxyl or carbonyl groups.

Reduction Reactions and Products

Reduction of this compound can lead to the formation of amines or other reduced derivatives. Reagents like lithium aluminum hydride or sodium borohydride (B1222165) are typically employed for these reactions, resulting in the formation of amine derivatives. In a specific study, the catalytic hydrogenation of 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea using a ruthenium catalyst yielded 4-chloro-N-methylaniline and 3,4-dichloro-N-methylaniline. rsc.org

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms on the dichlorophenyl ring of this compound are susceptible to nucleophilic substitution reactions. smolecule.com This reactivity allows for the introduction of various functional groups onto the aromatic ring. smolecule.com For instance, reactions with sodium methoxide (B1231860) or potassium tert-butoxide can lead to the substitution of chlorine atoms. The presence of the nitro group in precursors like 2-fluoro-4-bromonitrobenzene enhances the reactivity of the aryl halide towards nucleophilic aromatic substitution, facilitating the synthesis of complex urea derivatives. mdpi.com

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is a key strategy in medicinal chemistry and agrochemistry to investigate structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the structure of the parent compound, researchers can identify the key molecular features responsible for its biological activity.

For example, a series of 1,3-diaryl substituted pyrazole-based urea and thiourea (B124793) derivatives were synthesized to evaluate their antimicrobial properties. nih.gov In another study, novel nopol-derived 1,3,4-thiadiazole-thiourea compounds were synthesized to explore their antifungal activity. mdpi.com The synthesis of various diaryl urea derivatives bearing a quinoxalindione moiety was also undertaken to explore their potential as anticancer agents. nih.gov

The synthesis of these analogs often involves multi-step reaction sequences. For instance, the synthesis of 1,3-diaryl pyrazole-based ureas involved the initial reduction of a nitro group to an amine, followed by condensation with an appropriate isocyanate. nih.gov Similarly, the synthesis of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as potential helicase inhibitors involved reacting the thiadiazole-2-amine with 3,4-dichlorophenylisocyanate. nih.gov These SAR studies have led to the identification of compounds with improved potency and selectivity. nih.gov

Environmental Fate and Transformation of 1 3,4 Dichlorophenyl Urea

Aerobic Biodegradation Pathways and Metabolites

Under aerobic conditions, microorganisms in soil and aquatic environments play a crucial role in the breakdown of 1-(3,4-Dichlorophenyl)urea and its parent compounds. nih.govscilit.com This process involves a series of enzymatic reactions that lead to the formation of various intermediate metabolites.

Successive Demethylation Steps from Parent Compounds

The formation of this compound is a result of the degradation of more complex phenylurea herbicides like diuron (B1670789). The aerobic biodegradation of diuron is initiated by a successive demethylation process. Microorganisms first convert diuron [3-(3,4-dichlorophenyl)-1,1-dimethylurea] to 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU). nih.govresearchgate.net Subsequently, a second demethylation step transforms DCPMU into this compound (DCPU). core.ac.uknih.gov

Parent CompoundIntermediate MetaboliteFinal Demethylation Product
Diuron1-(3,4-dichlorophenyl)-3-methylurea (DCPMU)This compound (DCPU)

Formation of 3,4-Dichloroaniline (B118046) (DCA) as a Key Intermediate

Following the formation of DCPU, the urea (B33335) side chain is cleaved, leading to the formation of 3,4-Dichloroaniline (DCA). nih.govresearchgate.netnih.gov DCA is considered a key and often major intermediate in the aerobic degradation pathway of diuron and its metabolites. nih.govtandfonline.com Several studies have reported the accumulation of DCA in environments contaminated with phenylurea herbicides. nih.govnih.gov The conversion of DCPU to DCA is a critical step as DCA itself is a toxic and relatively persistent compound. mdpi.compsu.edu

Further Degradation of 3,4-Dichloroaniline

The complete mineralization of 3,4-Dichloroaniline (DCA) involves the breakdown of the aromatic ring. This process is initiated by enzymatic reactions, often involving dioxygenases, that introduce hydroxyl groups onto the ring, making it susceptible to cleavage. umons.ac.be One proposed pathway involves the conversion of DCA to 4,5-dichlorocatechol. mdpi.comumons.ac.be Another potential route is the dechlorination of DCA to form 4-chloroaniline (B138754), which is then further metabolized. researchgate.net Some bacteria, such as Bacillus megaterium IMT21, have been found to degrade 3,4-DCA via dichloroacetanilide. psu.edu The degradation of DCA can also proceed through the formation of intermediates like 3-chloro-4-hydroxyaniline. umons.ac.be Ultimately, these pathways lead to the opening of the aromatic ring and the formation of simpler organic acids that can be utilized by microorganisms as carbon and energy sources. nih.gov

Anaerobic Biodegradation Pathways and Metabolites

In the absence of oxygen, the biodegradation of this compound and its parent compounds follows different pathways, often at a slower rate compared to aerobic conditions.

Accumulation of this compound (DCPU) as a Major Metabolite

Under anaerobic or anoxic conditions, the demethylation of diuron to DCPMU and subsequently to DCPU still occurs. However, the further degradation of DCPU is often hindered. nih.govfrontiersin.org This leads to the accumulation of DCPU as a major and persistent metabolite in anaerobic environments. nih.govfrontiersin.org Some studies have indicated that while DCPMU, DCPU, and DCA are detected under aerobic conditions, only DCPU is found to accumulate under anoxic conditions, where it exhibits a longer half-life. nih.govfrontiersin.org

Reductive Dechlorination and Dechlorinated Products

A key transformation process under anaerobic conditions is reductive dechlorination, where chlorine atoms are removed from the aromatic ring. In the case of diuron degradation, a dechlorinated metabolite, N-(3-chlorophenyl)-N-methylurea (mCPMU), has been observed to form under anaerobic soil conditions. canada.ca Another study on anaerobic pond sediment demonstrated the dehalogenation of diuron to 3-(3-chlorophenyl)-1,1-dimethylurea (B1615333) (CPDU). nih.govtandfonline.com This process is biologically mediated, as it does not occur in sterile sediments. nih.govtandfonline.com The removal of chlorine atoms can reduce the toxicity of the compound and potentially facilitate further degradation. umons.ac.be

ConditionKey ProcessMajor Metabolite(s)
AnaerobicAccumulationThis compound (DCPU)
AnaerobicReductive DechlorinationN-(3-chlorophenyl)-N-methylurea (mCPMU), 3-(3-chlorophenyl)-1,1-dimethylurea (CPDU)

Photolytic Degradation Pathways and Photoproducts

The degradation of this compound and its parent compound, diuron, can be initiated by sunlight, a process known as photolysis. This process involves the breakdown of the molecule into various photoproducts.

Hydrolytic Cleavage and Dehalogenation

The photolytic degradation of diuron can proceed through several mechanisms, including oxidation, hydroxylation, dichlorination, and hydrolysis. researchgate.net While diuron itself is relatively stable to hydrolysis in the typical pH range of surface waters (pH 6-9), photolytic conditions can facilitate its breakdown. canada.ca Studies have shown that direct photolysis of diuron is generally slow but can be influenced by factors such as pH and the presence of other substances in the water. nih.gov For instance, slow photolytic degradation of similar phenylurea herbicides has been observed at an acidic pH of 4. nih.gov

The degradation process often involves the removal of the N-methyl groups from diuron, leading to the formation of 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) and subsequently this compound (DCPU). canada.ca Further degradation can involve the cleavage of the urea group to produce 3,4-dichloroaniline (DCA). canada.ca Under anaerobic conditions, dehalogenation can also occur, resulting in the formation of metabolites like N-(3-chlorophenyl)-N-methylurea (mCPMU). canada.ca The presence of certain ions in the medium can also affect the degradation process by generating hydroxyl radicals, which can enhance the breakdown of the herbicide. nih.gov

The main photoproducts identified during the photocatalytic degradation of diuron include compounds resulting from the oxidation of the methyl group, hydroxylation of the aromatic ring, and dechlorination. researchgate.net

Role of Microbial Species in Biotransformation

Microorganisms, including bacteria and fungi, play a pivotal role in the breakdown of this compound and its parent compound, diuron, in the environment. nih.gov This biodegradation is considered an effective and environmentally friendly method for the remediation of contaminated sites. nih.govresearchgate.net

Bacterial Degradation Mechanisms

A variety of bacterial species have been identified that can degrade diuron and its metabolites. researchgate.net The primary pathway for bacterial degradation of diuron involves sequential N-demethylation to form DCPMU and then DCPU. nih.govfrontiersin.org This is followed by the hydrolysis of the amide bond, which releases the more persistent and toxic metabolite, 3,4-dichloroaniline (DCA). nih.govfrontiersin.org

Several bacterial strains have been isolated that can utilize diuron as a source of carbon. For instance, Acinetobacter baumannii DU and Pseudomonas fluorescens DUK have been shown to degrade diuron and 3,4-DCA through an ortho-cleavage pathway, while Bacillus subtilis DU utilizes a meta-cleavage pathway. nih.gov The bacterium Variovorax sp. SRS16 was the first identified to be capable of mineralizing diuron. nih.govfrontiersin.org A microbial consortium composed of Arthrobacter sulfonivorans, Variovorax soli, and Advenella sp. JRO has demonstrated the ability to completely mineralize diuron. nih.gov Biofilms in river ecosystems have also been shown to contribute to the biotransformation of diuron into DCPMU and DCPU. nih.gov

The degradation of 3,4-DCA by bacteria can proceed through two main pathways: dehalogenation and hydroxylation. nih.gov Dehalogenation can lead to the formation of 4-chloroaniline (4-CA), while hydroxylation can result in compounds that are further broken down. researchgate.net

Bacterial Species Degradation Capability Metabolites Formed
Acinetobacter baumannii DUDegrades diuron and 3,4-DCA via ortho-cleavage. nih.govDCPMU, DCPU, 3,4-DCA nih.gov
Pseudomonas fluorescens DUKDegrades diuron and 3,4-DCA via ortho-cleavage. nih.govDCPMU, DCPU, 3,4-DCA nih.gov
Bacillus subtilis DUTransforms diuron and 3,4-DCA via meta-cleavage. nih.govDCPMU, DCPU, 3,4-DCA nih.gov
Variovorax sp. SRS16Mineralizes diuron. nih.govfrontiersin.orgCO2 acs.org
Arthrobacter sulfonivoransPart of a consortium that mineralizes diuron. nih.govCO2 nih.gov
Variovorax soliPart of a consortium that mineralizes diuron. nih.govCO2 nih.govacs.org
Advenella sp. JROPart of a consortium that mineralizes diuron. nih.govCO2 nih.gov
Acinetobacter johnsoniiUses diuron as a sole carbon source. scielo.brDid not produce 3,4-DCA scielo.br
Micrococcus sp. strain PS-1Biotransformation of diuron. nih.govThis compound (DCPU) nih.gov

Fungal Degradation Mechanisms

Fungi, particularly white-rot fungi, are also effective in degrading diuron and its metabolites. nih.gov The initial step in fungal degradation is often the N-demethylation of diuron to produce DCPMU and DCPU. nih.gov For example, the endophytic fungus Neurospora intermedia DP8-1, isolated from sugarcane roots, can degrade up to 99% of diuron within three days, primarily through sequential N-dealkylation. plos.org

Several fungal species, including Trametes versicolor, Phanerochaete chrysosporium, and various Mortierella species, have been studied for their diuron degradation capabilities. nih.govplos.orgresearchgate.net T. versicolor has been shown to be highly effective, degrading 83% of diuron and 100% of the metabolite 3,4-DCA within seven days. researchgate.netnih.gov The degradation process in fungi can involve enzymes like cytochrome P450, which is implicated in the transformation of diuron and its metabolites by P. chrysosporium. nih.gov Fungal degradation of 3,4-DCA can lead to the formation of 3,4-dichloroacetanilide (3,4-DCAA). nih.gov

Fungal Species Degradation Efficiency Key Findings
Trametes versicolorDegraded 83% of diuron and 100% of 3,4-DCA in 7 days. researchgate.netnih.govEffective in removing both diuron and its major metabolite. researchgate.netnih.gov
Phanerochaete chrysosporiumRemoved 94% of diuron after 10 days. nih.govCytochrome P450 is involved in the degradation process. nih.gov
Neurospora intermedia DP8-1Degraded up to 99% of diuron within 3 days. plos.orgDegradation occurs via sequential N-dealkylation. plos.org
Mortierella isabellinaMetabolizes 3,4-DCA. nih.govForms 3,4-dichloroacetanilide (3,4-DCAA). nih.gov
Aspergillus brasiliensis G08Metabolizes 3,4-DCA. nih.govForms 3,4-dichloroacetanilide (3,4-DCAA). nih.gov
Cunninghamella elegans B06Metabolizes 3,4-DCA. nih.govForms 3,4-dichloroacetanilide (3,4-DCAA). nih.gov

Bioremediation Strategies

Bioremediation, which utilizes microorganisms to remove pollutants, is considered a promising and eco-friendly strategy for cleaning up diuron-contaminated environments. nih.govfrontiersin.org Bioaugmentation, the process of adding specific degrading microorganisms to a contaminated site, is an efficient approach to remediate diuron pollution. frontiersin.org For example, a mixed culture of three bacterial strains—Bacillus subtilis DU1, Acinetobacter baumannii DU, and Pseudomonas sp. DUK—has been shown to completely degrade diuron and 3,4-DCA in liquid media within 48 hours. nih.gov The use of microbial consortia often leads to more complete degradation, and in some cases, complete mineralization of diuron to carbon dioxide. nih.govacs.org Immobilizing bacteria on materials like rice straw has also been shown to enhance the degradation rate of diuron. dthujs.vn

Persistence and Mobility in Environmental Compartments

This compound, as a metabolite of diuron, shares similar concerns regarding its persistence and mobility in the environment. Diuron itself is known to be persistent in soil, water, and groundwater. nih.govacs.org Its residues are primarily found in the upper layer of the soil, with limited leaching to deeper layers. nih.gov The persistence of diuron is influenced by soil type, with half-lives ranging from approximately 200 to 1400 days in sandy loam soil and 800 to 4000 days in mucky peat soil. canada.ca

The principal biodegradation product of diuron, 3,4-dichloroaniline (DCA), is often more toxic and also persistent in the environment. nih.gov The mobility of diuron and its metabolites is a concern for groundwater contamination through leaching and surface water contamination through runoff. nih.gov While diuron has a tendency to be adsorbed by soil organic matter, which can slow its degradation, its presence in various water bodies indicates its potential for transport. acs.org In seawater, diuron is extremely persistent and does not readily biodegrade. canada.ca

Persistence in Water and Soil Environments

DCPU, along with other diuron metabolites, can persist in both aquatic and terrestrial ecosystems. scielo.br It is formed through the microbial degradation of diuron, a process that involves successive demethylation. psu.edu Studies have shown that DCPU can be detected in soil and porewater long after the initial application of the parent compound, with concentrations sometimes exceeding 1 µg/L. researchgate.net

In aquatic environments, the degradation of diuron to DCPU is also primarily a microbial process. psu.edu While diuron itself is considered persistent in water, its degradation leads to the formation of DCPU, which can also persist. canada.caresearchgate.net The half-life of diuron in soil can range from one month to a year, indicating a potential for the prolonged presence of its metabolites, including DCPU. researchgate.net Under anaerobic conditions, DCPU has been identified as a major metabolite and exhibits a longer half-life compared to aerobic conditions (92 days versus 35 days). frontiersin.org

The persistence of DCPU is a concern as it, along with other metabolites like 3,4-dichloroaniline (DCA), can be more toxic than the parent diuron compound. scielo.brnih.gov These degradation products can remain in aquatic and terrestrial ecosystems for extended periods due to their stability. scielo.br

Factors Influencing Degradation Rates (Concentration, Temperature, Soil Type)

The degradation rate of phenylurea herbicides, and consequently the formation and subsequent breakdown of DCPU, is influenced by several environmental factors. The concentration of the parent compound, temperature, and soil type all play significant roles. canada.ca

Concentration: The rate of diuron loss, which leads to the formation of DCPU, is affected by its initial concentration in the soil. canada.ca

Temperature: Temperature influences the microbial activity responsible for degradation. For instance, the degradation of diuron was found to be very fast under anaerobic conditions at 25°C. oekotoxzentrum.ch

Soil Type: Soil properties, particularly organic matter content, significantly impact the degradation process. Microbial degradation is the primary mechanism for diuron dissipation from soil. canada.ca The composition of the soil, including its organic carbon content, can affect the bioavailability and degradation of these compounds. oekotoxzentrum.ch

Adsorption and Desorption in Soil and Sediment

The movement and availability of DCPU in the environment are heavily influenced by its adsorption to and desorption from soil and sediment particles.

Adsorption: The adsorption of phenylurea herbicides like diuron and its metabolites is strongly correlated with the organic matter content of the soil, rather than the clay content. cdnsciencepub.com The Freundlich isotherm model has been shown to effectively describe the sorption of these compounds in various soil types. d-nb.infonih.gov The adsorption capacity generally follows the order of the compounds' hydrophobicity, with more lipophilic compounds showing stronger adsorption. escholarship.org Studies on surfactant-modified pillared clays (B1170129) have demonstrated their potential as effective adsorbents for diuron and its degradation products, including DCPU, from aqueous solutions. researchgate.net

Desorption: The desorption of urea herbicides is also influenced by soil organic matter. These compounds are more readily desorbed from soils with low to medium organic matter content, such as sandy loams and heavy clays. cdnsciencepub.com In contrast, desorption is limited in soils with very high organic matter content. cdnsciencepub.com The phenomenon of hysteresis, where desorption is not the simple reverse of adsorption, has been observed, indicating that a fraction of the applied herbicide becomes more strongly bound to the soil over time. nih.gov

Bioavailability in Aquatic Environments

The bioavailability of DCPU and its parent compound in aquatic environments is a key factor in determining their potential ecological impact. Bioavailability is not solely dependent on the quantity of organic carbon in the sediment but also on its quality and composition. oekotoxzentrum.ch While diuron and its metabolites have a tendency to partition to sediment, the water column is considered the primary compartment of interest for exposure in aquatic ecosystems. canada.ca

Environmental Monitoring and Occurrence

The widespread use of diuron has led to the frequent detection of its metabolites, including DCPU, in various environmental matrices. hpc-standards.com

Detection in Surface Water and Groundwater

DCPU, along with diuron and another primary metabolite, N'-(3,4-dichlorophenyl)-N-methylurea (DCPMU), has been detected in both surface water and groundwater. researchgate.netacs.org In a field study, concentrations of diuron and its metabolites were determined in surface and groundwater samples, highlighting the mobility of these compounds. acs.org Another study found that diuron and DCPMU were the most significant residues detected, with diuron concentrations in surface water reaching up to 28 µg/L immediately after application. researchgate.netnih.gov Detections of diuron and its degradates, including DCPMU and 3,4-dichloroaniline (3,4-DCA), have been reported in California's groundwater. ca.gov

Detection in Soil Samples

DCPU is a known soil metabolite of diuron. herts.ac.uk Its presence in soil samples has been confirmed through various analytical methods, including liquid chromatography-mass spectrometry (LC-MS). researchgate.net The detection of DCPU and DCPMU in soil before a second season's application of diuron indicates their persistence from the previous year. researchgate.netnih.gov In one study, the concentration of DCPU was found to increase throughout the 60-day experiment, while the concentration of DCPMU peaked after 14 days and then remained stable. dpi.qld.gov.au Another field study found that DCPU and DCPMU were present in both field plots, with maximum concentrations detected in the top 0- to 2-inch soil depths. epa.gov

Mechanisms of Action and Biological Activities

Inhibition of Photosynthesis in Plants

1-(3,4-Dichlorophenyl)urea, commonly known as diuron (B1670789), is a potent and specific inhibitor of photosynthesis. bionity.com Its primary mechanism of action involves the disruption of the photosynthetic electron transport chain, which effectively halts the plant's ability to convert light energy into chemical energy. bionity.combrainly.com This interference prevents the production of oxygen and the fixation of carbon dioxide, ultimately leading to plant death. mdpi.com

This compound acts as a powerful inhibitor of the Hill reaction in chloroplasts. ableweb.orghowardbiolab.comacs.org The Hill reaction is defined as the light-driven transfer of electrons from water to an artificial electron acceptor, resulting in the evolution of oxygen. weber.edu The compound's inhibitory effect is highly specific, targeting Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. bionity.comnih.gov

Specifically, it blocks the electron transport chain by binding to the plastoquinone (B1678516) binding site, known as the QB site, on the D1 protein of the PSII reaction center. nih.govnih.govunipd.itresearchgate.net This binding is competitive, displacing the native plastoquinone (QB) molecule that would normally accept an electron from the primary quinone acceptor (QA). acs.orgnih.gov By occupying this site, this compound physically obstructs the flow of electrons from QA to QB. mdpi.comnih.gov This blockage interrupts the linear electron transport chain, preventing electrons generated from the splitting of water at PSII from being passed on to Photosystem I (PSI). bionity.comnih.gov

The blockage of the photosynthetic electron transport chain by this compound directly prevents the formation of two crucial energy-carrying molecules: adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). bionity.combrainly.com

The flow of electrons through the cytochrome b6f complex (located between PSII and PSI) pumps protons from the stroma into the thylakoid lumen, creating a proton-motive force. bu.edu This electrochemical gradient is essential for driving ATP synthesis via the enzyme ATP synthase, a process known as photophosphorylation. By halting electron flow before it reaches the cytochrome complex, this compound prevents the establishment of this proton gradient, thereby ceasing ATP production. bionity.combrainly.com

Simultaneously, the reduction of NADP⁺ to NADPH is the final step of the linear electron transport chain, occurring after electrons are re-energized at PSI. bu.edu Since this compound interrupts the electron flow at PSII, electrons never reach PSI. bionity.com Consequently, NADP⁺ cannot be reduced, and the production of NADPH ceases. brainly.com

Exposure to this compound significantly reduces the photosynthetic efficiency of plants and algae. researchgate.net This is often measured using chlorophyll (B73375) fluorescence, which acts as an in vivo probe of PSII activity. researchgate.netfrontiersin.org Key parameters such as the maximum quantum efficiency of PSII (Fv/Fm) and the effective quantum yield (ΔF/Fm′) show a marked decline upon exposure to the compound. researchgate.net

Because the light energy absorbed by chlorophyll in PSII cannot be passed along the blocked electron transport chain, this excess energy is dissipated as fluorescence. ableweb.org This results in a characteristic increase in chlorophyll fluorescence intensity, which is a direct indicator of PSII inhibition. researchgate.netnih.govcgohlke.com Prolonged exposure to light in the presence of the inhibitor can lead to photo-oxidative damage. nih.gov The overloaded protective mechanisms of the chloroplast are unable to safely dissipate the excess absorbed light energy, resulting in the formation of reactive oxygen species that destroy photosynthetic pigments. nih.gov This leads to a visible yellowing or bleaching of the leaves, a condition known as chlorosis, as chlorophyll and carotenoids are degraded. nih.gov

Table 1: Effect of this compound on Photosynthetic Efficiency in Different Organisms This table is interactive. You can sort and filter the data.

Organism Concentration (μg/L) Effect Observed Reference
Microphytobenthos 100 Complete inhibition of photosynthetic processes researchgate.net
Aphanothece halophytica 50 (μM) Inhibition of PSII activity, leading to increased H₂ production nih.gov
Pea (Pisum sativum) 100 (μM) Blockage of electron flow from PSII researchgate.net
Chlamydomonas reinhardtii N/A Treated with electron transport inhibitor cgohlke.com

Enzyme Inhibition and Protein Binding

The primary biochemical activity of this compound stems from its highly specific interaction with a key protein component of the photosynthetic machinery. unipd.itresearchgate.net While it is broadly classified as an enzyme inhibitor, its target is not a soluble enzyme in the classical sense but rather a specific binding site within a large, membrane-bound protein complex. nih.govnih.gov

The specific target of this compound is the D1 protein, a core polypeptide of the Photosystem II (PSII) reaction center. nih.govunipd.itresearchgate.net The compound binds to a specific niche on this protein known as the QB binding site. unipd.itresearchgate.net This site is the "active site" for the native substrate, plastoquinone, which is a mobile electron carrier within the thylakoid membrane. acs.org

Molecular docking studies have shown that this compound fits snugly into the QB binding pocket. nih.govresearchgate.net This binding is stabilized by interactions with specific amino acid residues within the D1 protein, such as histidine 215 (His215). unipd.itresearchgate.net By occupying this site, it acts as a competitive inhibitor, preventing the binding of plastoquinone and thereby blocking the transfer of electrons from the primary quinone acceptor, QA. acs.orgnih.gov This high-affinity binding is the molecular basis for its potent inhibition of photosynthesis. nih.govunipd.it

The binding of this compound to the D1 protein initiates a cascade of disruptions in major biochemical pathways. The immediate and primary pathway affected is the light-dependent reactions of photosynthesis. bionity.comhowardbiolab.com

By halting electron flow, the compound prevents the generation of ATP and NADPH. brainly.com These two molecules are the essential energy and reducing power, respectively, for the light-independent reactions, also known as the Calvin cycle. brainly.combu.edu Without a continuous supply of ATP and NADPH from the light reactions, the Calvin cycle cannot fix atmospheric CO₂ into carbohydrates (sugars). bionity.combu.edu This effectively shuts down the plant's ability to produce its own food, leading to starvation. brainly.com

Furthermore, the blockage of electron transport can lead to the formation of harmful reactive oxygen species (ROS). nih.gov When the energy from absorbed light cannot be channeled into photochemistry, it can be transferred to molecular oxygen, creating highly damaging radicals that can cause lipid peroxidation and destroy cellular components, accelerating cell death. nih.govnih.gov

Influence on Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP)

Substituted ureas are recognized as mechanistic inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. The sEH enzyme converts anti-inflammatory epoxy fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH can therefore increase the levels of beneficial EpFAs. nih.gov Derivatives closely related to this compound, such as Diuron (N-(3,4-dichlorophenyl),N'-dimethyl urea) and Desmethyl diuron (N-(3,4-dichlorophenyl),N'-methyl urea), have been shown to be potent inhibitors of sEH across different species.

The inhibitory activity of these compounds against sEH from various sources is detailed in the table below.

CompoundFathead Minnow sEH IC50 (µM)Medaka sEH IC50 (µM)Mouse sEH IC50 (µM)Human sEH IC50 (µM)
Diuron0.44 ± 0.040.21 ± 0.020.22 ± 0.020.16 ± 0.01
Desmethyl diuron0.35 ± 0.030.20 ± 0.020.21 ± 0.020.15 ± 0.01
Data sourced from Environmental Health Perspectives. researchgate.net

In contrast, there is currently no scientific literature establishing a direct inhibitory effect of this compound or its close derivatives on the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.govmedchemexpress.com The protein acts by binding arachidonic acid and transferring it to the enzyme 5-lipoxygenase. nih.gov While numerous FLAP inhibitors have been developed to treat inflammatory diseases, they belong to different chemical classes, and phenylurea compounds have not been identified as inhibitors of this particular protein. medchemexpress.comprobechem.com

Antimicrobial Activity

Antibacterial Effects (e.g., Acinetobacter baumannii)

While specific studies on the activity of this compound against the multidrug-resistant pathogen Acinetobacter baumannii are limited in the available literature, research on structurally similar compounds demonstrates a clear potential for antibacterial action. A study on 3,4-dichlorophenyl-urea derivatives revealed significant antimycobacterial activity. tandfonline.com Several synthesized compounds incorporating the 3,4-dichlorophenylurea moiety showed potent growth inhibition against Mycobacterium tuberculosis H37Rv, a pathogen of major global health concern. Certain derivatives were capable of producing 80-89% inhibition of mycobacterial growth at a concentration of just 6.25 µM, highlighting the promise of this chemical scaffold as a source for novel antibacterial agents. tandfonline.com

Antifungal Properties

The antifungal properties of this compound itself are not extensively documented. However, the urea (B33335) component of the molecule is known to possess properties that are beneficial in antifungal therapy, particularly in the treatment of onychomycosis (fungal nail infections). Urea acts as a keratolytic agent, softening the nail plate structure by breaking hydrogen bonds in keratin. frontiersin.org This action enhances the penetration of co-administered topical antifungal drugs, thereby increasing their efficacy.

Research has shown a synergistic effect when urea is combined with antifungal agents like miconazole. The combination significantly reduces the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) required to inhibit fungal growth.

OrganismAgentMIC (mg/L)MFC (mg/L)
T. rubrumMiconazole alone0.251
T. rubrumMiconazole + 10% Urea0.0020.004
T. mentagrophytesMiconazole alone0.1250.5
T. mentagrophytesMiconazole + 10% Urea0.0020.004
Data sourced from Frontiers in Pharmacology. frontiersin.org

Structure-Activity Relationships in Antimicrobial Agents

The structure-activity relationship (SAR) of phenylurea derivatives is a critical area of research for developing more potent antimicrobial agents. Studies indicate that the core diphenylurea scaffold is a promising starting point for new antibacterial drugs, particularly against resistant strains like MRSA. nih.gov For 3,4-dichlorophenyl-urea derivatives, modifications to the terminal urea nitrogen have been shown to yield compounds with significant antimycobacterial activity. The attachment of various moieties, including amino acids and dipeptides, to the 3,4-dichlorophenylurea core has been explored, resulting in compounds with potent inhibitory effects against Mycobacterium tuberculosis. tandfonline.com This suggests that the 3,4-dichlorophenyl group is a key pharmacophore, and its antimicrobial potency can be modulated by the chemical nature of the substituent on the urea group. Generally, substituted phenylureas tend to exhibit greater antimicrobial activity compared to their unsubstituted counterparts. ijcrt.org

Herbicide Resistance Mechanisms in Organisms

This compound is a primary metabolite of Diuron, a widely used phenylurea herbicide. atamanchemicals.comnih.gov Diuron functions by inhibiting photosynthesis at the photosystem II (PSII) complex. atamanchemicals.comnih.gov The widespread use of such herbicides has led to the evolution of resistance in numerous weed species.

Spontaneous Mutation and Herbicide Resistance

The most common mechanism of resistance to PSII-inhibiting herbicides like Diuron is target-site resistance (TSR), which arises from spontaneous point mutations in the chloroplast gene psbA. nih.gov This gene encodes the D1 protein, which is a core component of the PSII reaction center and contains the herbicide-binding site. A single nucleotide change can result in an amino acid substitution in the D1 protein, altering the binding pocket and reducing the herbicide's ability to bind and inhibit electron transport. This allows the plant to survive an otherwise lethal application.

Several specific mutations in the psbA gene have been identified in various weed species, conferring resistance to Diuron and other PSII inhibitors.

Mutation (Amino Acid Change)Weed SpeciesResistance Profile
Val219 to IleCyperus difformisResistance to Diuron, propanil, metribuzin
Ser264 to GlyRaphanus raphanistrumHigh resistance to atrazine, but not Diuron
Phe274 to ValRaphanus raphanistrumModest resistance to Diuron and atrazine
Data sourced from Pest Management Science and Weed Science. uwa.edu.aunih.gov

These spontaneous mutations are a clear example of evolution in response to strong selective pressure from herbicide use. The specific mutation influences the degree of resistance and can also lead to cross-resistance to other herbicides that share the same binding site. uwa.edu.aunih.gov

Enhanced Metabolism or Sequestration of Herbicides

The compound this compound (DCPU) is a primary metabolite of phenylurea herbicides such as Diuron. These herbicides function by inhibiting electron flow at photosystem II in plants. However, the efficacy of such herbicides can be compromised by the evolution of resistance in weed populations. One of the primary mechanisms for this resistance is non-target-site resistance (NTSR), which involves processes that prevent the herbicide from reaching its intended target site in a toxic form.

Enhanced metabolism is a key NTSR mechanism where weeds develop the ability to rapidly detoxify the herbicide. This process involves the breakdown of the active herbicide ingredient into less toxic and less mobile metabolites, which are then sequestered into cellular compartments like the vacuole. Several enzyme families are instrumental in this metabolic resistance. The most prominent among these are cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).

Cytochrome P450s: This large family of enzymes is versatile and can metabolize herbicides from numerous chemical classes. P450s catalyze oxidative reactions that modify the herbicide's structure, typically making it more water-soluble and susceptible to further degradation. Enhanced P450 activity has been identified as a cause of resistance in various weed species to multiple herbicides.

Glutathione S-transferases (GSTs): These enzymes facilitate the conjugation of the herbicide molecule with glutathione. This action detoxifies the herbicide and marks it for transport and sequestration away from its site of action. Increased GST activity is a known resistance mechanism, particularly in grasses, and can confer cross-resistance to different herbicide groups.

The development of metabolic resistance is a significant challenge in agriculture, as it can lead to broad cross-resistance against herbicides with different modes of action, even those to which the weed population has never been directly exposed.

Table 1: Key Enzyme Families in Herbicide Metabolism

Enzyme Family Function in Herbicide Resistance
Cytochrome P450 monooxygenases (P450s) Catalyze oxidative degradation of herbicides, reducing their toxicity.
Glutathione S-transferases (GSTs) Conjugate herbicides with glutathione, facilitating detoxification and sequestration.
Glucosyltransferases (GTs) Transfer glucose molecules to herbicides, increasing water solubility and aiding in sequestration.

| ATP-binding cassette (ABC) transporters | Actively transport herbicide metabolites into vacuoles for sequestration. |

Role of Endophytes and Free-Living Microbes

The environmental fate and efficacy of herbicides are also influenced by microbial activity. Both free-living microbes in the soil and endophytic microbes residing within plant tissues can play a crucial role in the degradation of xenobiotic compounds, including phenylurea herbicides.

Endophytes , which are fungi or bacteria that live symbiotically within plants, can contribute to herbicide tolerance through several mechanisms. mdpi.com They can produce enzymes that metabolize the herbicide, effectively detoxifying it before it can cause significant harm to the host plant. mdpi.com This symbiotic relationship is mutually beneficial; the plant provides shelter and nutrients to the endophyte, which in turn helps protect the plant from chemical stress. mdpi.com The ability of endophytes to degrade herbicides is thought to be a modern adaptation of pre-existing pathways for metabolizing natural xenobiotics.

Free-living soil microbes also play a significant part in breaking down herbicides. Bacteria, fungi, and algae possess a vast catabolic potential for remediating pollutants. tandfonline.com These microorganisms can utilize herbicides as a source of carbon or energy, breaking them down into less complex and non-toxic compounds through the action of various enzymes like oxidoreductases, oxygenases, and laccases. tandfonline.com This microbial degradation in the soil can reduce the amount of herbicide available for uptake by weeds, contributing to what is observed as herbicide resistance at the field level. The process, sometimes referred to as bioremediation, relies on the catabolic capabilities of microbial communities to cleanse the environment of persistent chemical compounds. tandfonline.com

Potential Pharmaceutical and Therapeutic Applications

Beyond its relevance in agriculture as a herbicide metabolite, the urea scaffold, particularly with dichlorophenyl substitutions, has attracted significant interest in medicinal chemistry. Researchers have synthesized and investigated numerous urea derivatives for their potential therapeutic effects in a range of diseases.

Investigation for Therapeutic Effects in Diseases

Derivatives of dichlorophenyl urea have been explored for their potential as therapeutic agents, most notably in the field of oncology. While research on this compound itself is limited in this context, structurally similar compounds have demonstrated significant biological activity.

For example, the compound 1,3-bis(3,5-dichlorophenyl) urea , known as COH-SR4, has been investigated for its anti-cancer effects in melanoma. uea.ac.uknih.gov Studies have shown that COH-SR4 can decrease the survival and inhibit the clonogenic potential of melanoma cells by inducing apoptosis (programmed cell death). uea.ac.uknih.gov Further investigation in animal models indicated that oral administration of COH-SR4 could effectively inhibit tumor growth without causing overt toxicity. uea.ac.uknih.gov The mechanism of action for this class of compounds involves targeting multiple critical signaling pathways in melanoma, highlighting their potential for development in cancer therapy. uea.ac.uk

Anti-inflammatory, Antimicrobial, and Anticancer Activities of Urea Derivatives

The urea functional group is a key pharmacophore in drug design due to its ability to form stable hydrogen bonds with biological targets like enzymes and receptors. trakya.edu.tr This property has been exploited to develop a wide range of urea derivatives with diverse pharmacological activities.

Anti-inflammatory Activities

Certain urea derivatives have shown potent anti-inflammatory properties. One such compound, 1,3-bis(p-hydroxyphenyl)urea , was found to possess anti-inflammatory activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) in animal studies. The compound was able to significantly suppress carrageenan-induced paw inflammation in rats. Histological analysis confirmed a reduction in the number of neutrophils, a type of white blood cell involved in the inflammatory response.

Table 2: Anti-inflammatory Effect of 1,3-bis(p-hydroxyphenyl)urea

Treatment Group Effect on Inflammation Volume Comparison to Control
Vehicle Control (0.5% Na CMC) Baseline inflammation -
1,3-bis(p-hydroxyphenyl)urea (50, 100, 200 mg/kg BW) Suppression of inflammation No significant difference compared to Diclofenac Sodium

| Diclofenac Sodium (2.25 mg/kg BW) | Suppression of inflammation | Significant difference compared to Vehicle Control |

Antimicrobial Activities

The urea scaffold has been incorporated into novel compounds to develop new antimicrobial agents, driven by the urgent need to combat multi-drug-resistant (MDR) pathogens. A variety of N,N-disubstituted urea derivatives have been synthesized and screened for activity against clinically relevant bacteria and fungi. For instance, certain 3,4-dichlorophenyl-urea derivatives have demonstrated notable activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. uea.ac.uk Other studies have identified aryl urea compounds with inhibitory activity against Staphylococcus aureus and carbapenemase-producing Klebsiella pneumoniae. nih.gov The antimicrobial effect is often linked to the specific substitutions on the urea backbone, with dichlorophenyl groups being a feature in several active compounds. nih.gov

Anticancer Activities

The application of urea derivatives as anticancer agents is an extensive area of research. Many of these compounds exert their effects by interfering with key processes of tumorigenesis.

Aromatic ureas have been shown to act as tubulin ligands, inhibiting the polymerization of tubulin into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

Heterocyclic urea derivatives are known to be potent inhibitors of various kinases, such as receptor tyrosine kinases (RTKs) and raf kinases, which are critical components of signaling pathways that regulate cell proliferation and survival.

Research into a 1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea derivative demonstrated dose-dependent cytotoxicity against several human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT116) cancer.

Table 3: In Vitro Cytotoxicity of a Thiazole-Urea Derivative (IC₅₀, µM)

Cell Line 1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]urea
HepG2 (Hepatocarcinoma) 3.42 ± 0.21
MCF-7 (Breast) 4.15 ± 0.33

| HCT116 (Colon) | 5.89 ± 0.47 |

This broad spectrum of biological activity underscores the versatility of the urea scaffold and suggests that its derivatives, including those related to this compound, will continue to be promising candidates for the development of new therapeutic agents. trakya.edu.tr

Ecotoxicology and Environmental Impact of 1 3,4 Dichlorophenyl Urea and Its Metabolites

Aquatic Ecotoxicity

Phenylurea herbicides, including Diuron (B1670789) and its metabolites, are known to inhibit photosynthesis, making aquatic primary producers like algae particularly sensitive. Studies on natural phototrophic biofilms have shown that the parent compound, Diuron, is generally more toxic than its metabolites. The toxicity of the metabolites to these photosynthetic communities was found to follow the order: 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) > 1-(3,4-Dichlorophenyl)urea (DCPU) > 3,4-dichloroaniline (B118046) (3,4-DCA). While 3,4-DCA only inhibited photosynthesis at very high concentrations, Diuron and DCPMU demonstrated significant effects.

For context, the parent compound Diuron is very toxic to algae, with a reported 72-hour EC50 (concentration causing a 50% effect on growth) of less than 0.1 mg/L for Pseudokirchneriella subcapitata (also known as Raphidocelis subcapitata).

Toxicity of Diuron and its Metabolites to Phototrophic Biofilms
CompoundRelative Toxicity RankingSource
DiuronMost Toxic
DCPMUMore Toxic than DCPU and 3,4-DCA
This compound (DCPU)Less Toxic than Diuron and DCPMU
3,4-DCALeast Toxic

Aquatic invertebrates are essential components of freshwater and marine ecosystems. The parent compound Diuron is classified as highly toxic to aquatic invertebrates. The 48-hour LC50 (lethal concentration for 50% of the population) for Diuron in invertebrates ranges from 1 mg/L to 2.5 mg/L.

Comparative studies on the early life stages of the Pacific oyster (Crassostrea gigas) provide insight into the relative toxicity of DCPU. At concentrations between 0.05 and 0.5 μg/L, Diuron was found to be significantly more embryotoxic than both DCPMU and DCPU. The embryotoxicity was observed to decrease as Diuron was metabolized, with the parent compound being more toxic than or equal to its metabolites (Diuron ≥ DCPMU = DCPU). Notably, the metabolite 3,4-DCA showed no signs of embryotoxicity in the oyster larvae at concentrations up to 5 μg/L.

Embryotoxicity of Diuron and Metabolites to Pacific Oyster (Crassostrea gigas)
CompoundObserved EmbryotoxicitySource
DiuronSignificantly more toxic than DCPMU and DCPU at 0.05-0.5 μg/L
DCPMULess embryotoxic than Diuron
This compound (DCPU)Less embryotoxic than Diuron
3,4-DCANo embryotoxicity observed up to 5 μg/L

The parent compound Diuron is considered moderately toxic to fish. The 96-hour LC50 for Diuron in rainbow trout is reported as 3.5 mg/L.

Studies using the zebrafish (Danio rerio) model organism have been conducted to assess the effects of Diuron and its metabolites. Research on the developmental stages of zebrafish revealed that exposure to Diuron, DCPU, or DCPMU at various concentrations resulted in DNA damage. The metabolite DCA was found to alter acetylcholinesterase (AChE) activity at a concentration of 10 μM, which suggests potential neuromuscular toxicity.

The toxicity of this compound is best understood in comparison to its parent compound, Diuron, and other major metabolites like DCPMU and 3,4-DCA. The relative toxicity can vary significantly depending on the organism and the toxicological endpoint being measured.

Photosynthetic Organisms : For organisms dependent on photosynthesis, the biotransformation of Diuron to DCPU and DCPMU can be considered a detoxification pathway, as the parent compound is more potent.

Invertebrates : In oyster larvae, Diuron is more embryotoxic than DCPU and DCPMU, while 3,4-DCA is not embryotoxic.

Bacteria : In contrast, tests using the bioluminescent bacterium Vibrio fischeri (Microtox test) showed that the metabolites were significantly more toxic than Diuron. The 3,4-DCA metabolite was approximately 140 times more toxic than Diuron, and DCPMU was almost four times as toxic.

This variability highlights the complexity of assessing environmental risk, as degradation does not uniformly lead to less harmful substances.

Comparative Toxicity of Diuron and its Metabolites Across Different Organisms
Organism/TestToxicity Ranking (Most to Least Toxic)Source
Phototrophic BiofilmsDiuron > DCPMU > DCPU > 3,4-DCA
Oyster (C. gigas) EmbryosDiuron ≥ DCPMU = DCPU > 3,4-DCA (non-toxic)
Bacterium (V. fischeri)3,4-DCA > DCPMU > Diuron
Zebrafish (D. rerio)All compounds showed genotoxicity; DCA showed neuromuscular toxicity.

The toxicity and persistence of phenylurea herbicides and their metabolites can be influenced by various environmental factors. Soil pH is known to affect the persistence of the parent compound Diuron. Phenylurea herbicides tend to persist longer in soils with a higher pH (>7.0) due to a decrease in chemical and microbial breakdown.

In aquatic systems, high pH can accelerate the breakdown of some pesticides through a process called alkaline hydrolysis. For some herbicide classes, an increase in pH has been shown to decrease toxicity. For example, the toxicity of four sulfonylurea herbicides to the aquatic plant Lemna gibba decreased (i.e., the EC50 increased) by two to tenfold when the pH was raised from 6 to 9. While specific data on the influence of pH on DCPU toxicity is limited, the behavior of the chemical class suggests that pH is a relevant factor in its environmental fate and effect.

Terrestrial Ecotoxicity

Information on the specific terrestrial ecotoxicity of this compound is limited. However, studies on its related metabolites and parent compound provide some indications of its potential impact on soil organisms.

For the closely related metabolite DCPMU, a moderate chronic ecotoxicity to earthworms has been noted. Studies investigating the effect of DCPU on soil microorganisms found no significant effects on carbon and nitrogen transformation processes at concentrations up to 60 mg/kg. The parent compound, Diuron, is known to have residues in soil that are toxic to plants.

Potential Risk to Terrestrial Animals and Plants

This compound poses a potential risk to a variety of terrestrial organisms. As a potent inhibitor of photosynthesis, its primary mode of action is to disrupt the Hill Reaction in plants, preventing the formation of ATP and NADPH required for carbon dioxide fixation. epa.gov This makes it highly effective as an herbicide but also toxic to non-target terrestrial plants. apvma.gov.au Risk assessments have shown that the risk quotients (RQs) for non-target terrestrial plants consistently exceed levels of concern, indicating a significant potential for adverse effects. epa.govregulations.gov

In terrestrial animals, this compound is generally considered to be slightly toxic to mammals and birds. nih.govresearchgate.net Chronic exposure in animal studies has been linked to effects on the spleen, bone marrow, and blood chemistry. orst.edu The primary metabolite, 3,4-dichloroaniline, is known to exhibit higher toxicity than the parent compound. nih.govresearchgate.net

The compound also impacts soil microbial communities. Studies have demonstrated that diuron can disrupt the ecological balance of soil microorganisms, including fungi and algae, which are crucial for soil health and nutrient cycling. nationbuilder.com

Table 1: Acute Toxicity of this compound to Terrestrial Animals
SpeciesEndpointValueToxicity Classification
Rat (Rattus norvegicus)Oral LD₅₀3400 mg/kgSlightly Toxic
Bobwhite quail (Colinus virginianus)Dietary LC₅₀1730 ppmSlightly Toxic
Mallard duck (Anas platyrhynchos)Dietary LC₅₀>5000 ppmSlightly Toxic
Japanese quail (Coturnix japonica)Dietary LC₅₀>5000 ppmSlightly Toxic
Ring-necked pheasant (Phasianus colchicus)Dietary LC₅₀>5000 ppmSlightly Toxic

Earthworm Chronic Ecotoxicity

Earthworms, as key soil organisms, are susceptible to the effects of this compound. The compound is classified as moderately toxic to earthworms. herts.ac.uk Chronic exposure to environmentally relevant concentrations has been shown to induce oxidative stress, a key mechanism of its toxicity. researchgate.net

A study on the earthworm Eisenia fetida exposed to concentrations of 0.05, 0.5, and 5.0 mg/kg of soil demonstrated significant impacts on several biomarkers. researchgate.net The production of reactive oxygen species (ROS) was notably induced, showing a clear dose-effect relationship within the first 21 days of exposure. researchgate.net This was accompanied by alterations in the activity of antioxidant enzymes. For instance, after seven days of exposure, the activity of superoxide (B77818) dismutase (SOD) decreased in a dose-dependent manner, while the activities of catalase (CAT), peroxidase (POD), and glutathione (B108866) S-transferase (GST) increased. researchgate.net The content of malondialdehyde (MDA), an indicator of lipid peroxidation, also increased. researchgate.net While low levels of DNA damage in coelomocytes were observed, no significant tissue damage was reported at 7 and 14 days. Interestingly, by the end of a 28-day period, most of these biomarker levels returned to normal, suggesting a potential for recovery. researchgate.net

Table 2: Effects of this compound on Eisenia fetida Biomarkers after 7 Days
BiomarkerEffect at 5.0 mg/kg soil concentration
Reactive Oxygen Species (ROS)Significantly Increased
Superoxide Dismutase (SOD)Decreased by 37.4%
Catalase (CAT)Increased
Peroxidase (POD)Increased
Glutathione S-transferase (GST)Increased
Malondialdehyde (MDA)Increased

Environmental Hazard Classification and Risk Assessment

The environmental risk assessment of this compound is informed by its persistence in the environment and its inherent toxicity to various organisms. nih.govnationbuilder.com

This compound is categorized as moderately to highly persistent in soil environments. nationbuilder.com Its soil half-life can range from one month to a year, with a typical value around 90 days. orst.edu This persistence, combined with its mobility in soil, creates a potential for it to leach into groundwater. epa.govpublications.gc.ca In aquatic environments, it is relatively stable and breaks down primarily through microbial action. orst.edu

The compound is very toxic to aquatic life, particularly with long-lasting effects. nih.gov It is especially toxic to algae and aquatic plants, which are primary producers. apvma.gov.au It is also considered moderately to highly toxic to aquatic invertebrates. orst.eduwa.gov A significant concern is its primary biodegradation product, 3,4-dichloroaniline, which exhibits higher toxicity and is also persistent in soil and water. nih.govresearchgate.net

Due to its persistence, this compound can accumulate in aquatic sediments, posing a long-term risk to benthic organisms. apvma.gov.au Concentrations in sediments have been detected in various monitoring studies, particularly in areas with agricultural runoff or proximity to shipping activities where it is used in antifouling paints. apvma.gov.aunih.gov

The development of Environmental Quality Standards (EQS) for sediments is crucial for risk assessment. For this compound, the European Commission's Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) has reviewed proposed standards. Based on the equilibrium partitioning procedure, the following Annual Average Quality Standards (AA-QS) for sediment have been proposed: europa.eu

Freshwater Sediment (AA-QSsed, fw, EqP, dw): 2.3 µg/kg dry weight

Marine Sediment (AA-QSsed, sw, EqP, dw): 0.23 µg/kg dry weight

These values represent concentrations below which harmful effects on sediment-dwelling organisms are not expected to occur.

Human Health Concerns

Beyond its ecotoxicological profile, this compound also raises significant human health concerns, primarily related to its potential to cause cancer and genetic damage.

The U.S. Environmental Protection Agency (EPA) classifies this compound as a "known/likely" human carcinogen. nationbuilder.com This classification is based on evidence from animal studies. In long-term feeding studies, it has been shown to cause an increased incidence of bladder and kidney carcinomas in rats and mammary gland carcinomas in mice. nationbuilder.comca.govepa.gov

The genotoxic potential of this compound is less clear, with studies showing mixed results. While numerous tests have indicated that it does not cause gene mutations, other studies have demonstrated that it can induce chromosomal damage in the bone marrow cells of mice. orst.edunationbuilder.com It has also been shown to cause DNA damage in oyster spermatozoa at environmentally realistic concentrations and has been observed to induce chromosomal aberrations in the root cells of plants like Allium cepa. globalsciencebooks.infonih.gov This suggests that while it may not be a point mutagen, it can act as a clastogen, causing breaks or rearrangements of chromosomes.

Table 3: Summary of Carcinogenicity and Genotoxicity Findings for this compound
Study TypeOrganism/SystemFindingReference
CarcinogenicityRat (Wistar)Increased incidence of urinary bladder and kidney carcinomas. nationbuilder.comepa.gov
CarcinogenicityMouse (NMRI)Increased incidence of mammary gland carcinomas. nationbuilder.comepa.gov
Genotoxicity (Gene Mutation)Bacterial and animal cellsMajority of tests are negative. orst.edu
Genotoxicity (Chromosomal Damage)Mouse (bone marrow)Caused genetic damage/chromosomal aberrations. nationbuilder.com
Genotoxicity (DNA Damage)Oyster (spermatozoa)Significant genotoxic effect (Comet assay). nih.gov
Genotoxicity (Chromosomal Aberrations)Allium cepa (root cells)Induced various chromosomal aberrations. globalsciencebooks.info

Endocrine Disrupting Properties

This compound, commonly known as Diuron, and its environmental metabolites are recognized as endocrine-disrupting chemicals (EDCs). nih.govnih.gov These substances can interfere with the normal functioning of the endocrine system, which is responsible for regulating hormones that control development, reproduction, and other critical physiological processes. The endocrine-disrupting effects of these compounds are a significant concern for environmental health, as they can cause adverse effects in wildlife and potentially in humans. beyondpesticides.orgbeyondpesticides.org

The primary mechanisms through which Diuron and its metabolites exert their endocrine-disrupting effects include binding to hormone receptors and altering hormone synthesis and metabolism. nih.govnih.gov Research has demonstrated that these chemicals can interact with estrogen and androgen receptors, typically acting as antagonists (blockers) rather than agonists (mimics). acs.orgresearchgate.net

Research Findings on Endocrine Disruption

Scientific studies have highlighted the potential for Diuron and its primary metabolites, such as 3,4-dichloroaniline (DCA) and 1-(3,4-Dichlorophenyl)-3-methylurea (B119341) (DCPMU), to disrupt hormonal balance, particularly in aquatic ecosystems. nih.govresearchgate.net

Anti-Androgenic Effects:

A significant body of evidence points to the anti-androgenic activity of Diuron and its metabolites, meaning they interfere with the function of male hormones like testosterone (B1683101). nih.govnih.gov

Hormone Level Alterations: Studies on male Nile tilapia (Oreochromis niloticus) have shown that exposure to the metabolites DCA and DCPMU at concentrations of 100 ng L⁻¹ for 10 days significantly decreased plasma testosterone levels by 39.4% and 36.8%, respectively. nih.gov In the same study, Diuron itself did not produce a statistically significant change in testosterone, suggesting that its metabolites are particularly active in disrupting the androgen system. nih.gov These findings indicate that the biotransformation of Diuron in the environment can lead to the formation of more potent endocrine disruptors. nih.gov

Receptor-Mediated Activity: In vitro studies using recombinant yeast screens have confirmed that Diuron possesses anti-androgenic properties. acs.orgresearchgate.net This type of assay detects a chemical's ability to block the androgen receptor, preventing natural hormones from binding and functioning correctly.

Reproductive Impairments: By blocking testosterone, Diuron and its metabolites can cause significant damage to reproductive functions and gonadal development in fish. nih.gov This anti-androgenic activity can lead to reproductive impairments in male fish. nih.gov

Estrogenic and Anti-Estrogenic Effects:

The effects of this compound on the estrogen system have also been investigated. While some phenylurea herbicides have been shown to have estrogenic activities, research on Diuron primarily points towards an anti-estrogenic profile.

In Vitro Screening: A recombinant yeast screen assay designed to detect receptor-mediated estrogenic and anti-estrogenic activity found that Diuron exhibited anti-estrogenic effects. acs.orgresearchgate.net In this particular study, no estrogenic activity (mimicking estrogen) was observed. acs.orgresearchgate.net

Impact on Ovulation: Studies using cultured Xenopus oocytes showed that Diuron can inhibit ovulation, an effect that was accompanied by decreased testosterone production, which is a precursor for estrogen synthesis in females. acs.orgresearchgate.net

Effects on the Hypothalamus-Pituitary-Thyroid (HPT) Axis:

The thyroid system is another potential target for endocrine-disrupting chemicals. nih.govfrontiersin.orgresearchgate.net EDCs can interfere with thyroid hormone production, transport, and action, which are critical for metabolism and neurodevelopment. nih.govnih.gov While the link between many pesticides and thyroid disruption is an area of active research, specific data on the direct effects of this compound on the thyroid axis are less detailed compared to its anti-androgenic and anti-estrogenic properties. However, as a known EDC, its potential to affect various endocrine pathways, including the HPT axis, cannot be disregarded. beyondpesticides.orgfrontiersin.org

Data on Endocrine Disrupting Effects

The following tables summarize key research findings on the endocrine-disrupting properties of this compound and its metabolites.

Table 1: Effects of Diuron Metabolites on Male Nile Tilapia (Oreochromis niloticus) Data from a 10-day exposure study at a nominal concentration of 100 ng L⁻¹.

CompoundChange in Plasma TestosteroneChange in Brain DopamineChange in Cortisol (Stress Hormone)
3,4-dichloroaniline (DCA) ↓ 39.4%↓ 47.1%↑ 71.0%
1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) ↓ 36.8%↓ 44.2%↑ 57.8%
Diuron (Parent Compound) No significant changeNo significant changeNo significant change
Source: Adapted from Pereira et al. (2017) nih.gov

Table 2: Summary of In Vitro Endocrine Activity of this compound

Assay TypeEndocrine Activity DetectedResult
Recombinant Yeast ScreenAnti-androgenicActive
Recombinant Yeast ScreenAnti-estrogenicActive
Recombinant Yeast ScreenAndrogenicInactive
Recombinant Yeast ScreenEstrogenicInactive
Cultured Xenopus OocytesOvulation / SteroidogenesisInhibition of ovulation and decreased testosterone production
Source: Adapted from Orton et al. (2009) acs.orgresearchgate.net

Analytical Methodologies for 1 3,4 Dichlorophenyl Urea in Environmental and Biological Samples

Extraction and Sample Preparation Techniques

The primary goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Solid Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from liquid samples. nih.gov For 1-(3,4-Dichlorophenyl)urea in aqueous samples, reversed-phase SPE using C18 (octadecyl) bonded silica (B1680970) is a common and effective approach. orochem.comspecartridge.com The C18 stationary phase is non-polar and retains non-polar to moderately polar compounds from a polar matrix through hydrophobic interactions. specartridge.comcdsanalytical.com

The process involves passing the liquid sample through the C18 cartridge or disk, where this compound is adsorbed onto the sorbent. specartridge.com Interfering polar substances are washed away, and the retained analyte is then eluted with a small volume of an organic solvent. cornell.edu This not only cleans up the sample but also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis.

Table 1: General Procedure for Solid Phase Extraction (SPE) using C18 Cartridges

StepActionPurposeTypical Solvents
1. Conditioning The C18 sorbent is solvated by passing an organic solvent through the cartridge.To activate the C18 functional groups and ensure reproducible retention of the analyte.Methanol (B129727), Acetonitrile (B52724)
2. Equilibration The sorbent is rinsed with reagent water or a buffer matching the sample's pH.To remove the organic solvent and prepare the sorbent for the aqueous sample.Deionized Water, Buffer
3. Sample Loading The aqueous sample is passed through the cartridge at a controlled flow rate.The analyte is retained on the C18 sorbent via hydrophobic interactions.Water Sample
4. Washing The cartridge is rinsed with a weak solvent (e.g., water or a water/organic mixture).To remove co-extracted, weakly retained impurities and interferences.Deionized Water, Water/Methanol mix
5. Elution A strong, non-polar organic solvent is passed through the cartridge.To disrupt the hydrophobic interactions and desorb the analyte from the sorbent.Acetonitrile, Methanol, Ethyl Acetate

To achieve high and reproducible recovery of this compound, the SPE procedure must be carefully optimized. nih.gov Several parameters can significantly influence the extraction efficiency. thermofisher.com

Sorbent Type : While C18 is the most common sorbent, other materials like polymeric sorbents may offer different selectivity and higher capacity, especially for complex matrices.

Elution Solvents : The choice of elution solvent is critical for achieving complete desorption of the analyte. Solvents like acetonitrile and methanol are effective, and their strength can be modified by adding other solvents to ensure quantitative recovery. thermofisher.com

pH : The pH of the sample can affect the chemical form of the analyte and some matrix components. For phenylurea herbicides and their metabolites, maintaining a neutral pH is often optimal for retention on C18 sorbents. Adjusting the pH can also help minimize the retention of acidic or basic interferences. nih.gov

Ionic Strength : The addition of salt (e.g., sodium chloride) to the aqueous sample can increase the ionic strength, which may enhance the retention of non-polar analytes on the C18 phase through a "salting-out" effect. nih.gov

Organic Matter : The presence of dissolved organic matter, such as humic acids in water samples, can interfere with the extraction by competing for binding sites on the sorbent or by binding to the analyte itself.

Table 2: Key Parameters for SPE Method Optimization

ParameterEffect on ExtractionOptimization Goal
Sample pH Affects the charge state of the analyte and interferences, influencing retention.Ensure analyte is in a neutral form for maximum hydrophobic retention on C18.
Elution Solvent Determines the efficiency of analyte desorption from the sorbent.Select a solvent strong enough to fully elute the analyte but selective enough to leave interferences behind.
Flow Rate Influences the contact time between the sample and the sorbent.Optimize for sufficient interaction time to ensure complete retention without excessively long extraction times.
Sorbent Mass Affects the capacity of the cartridge to retain the analyte and interferences.Use sufficient sorbent to avoid breakthrough of the analyte during sample loading. nih.gov
Ionic Strength Can increase the "salting-out" effect, enhancing retention of non-polar compounds.Adjust salt concentration to maximize analyte recovery from the aqueous phase.

For solid matrices like soil, Solid-Liquid Extraction (SLE) is the initial step to transfer this compound into a liquid phase. This typically involves mixing the soil sample with a suitable organic solvent. The choice of solvent is crucial and is based on the analyte's polarity and solubility. Acetonitrile is a common choice due to its ability to extract a wide range of pesticides and its miscibility with water. nih.gov

The extraction process is often enhanced by mechanical action, such as shaking, vortexing, or sonication, to ensure intimate contact between the solvent and the soil particles. After extraction, the solid and liquid phases are separated by centrifugation or filtration. The resulting extract may then require further cleanup, for instance by dispersive SPE (d-SPE), also known as the QuEChERS method, or by passing it through an SPE cartridge to remove co-extracted matrix components like organic matter. nih.gov

Chromatographic Separation and Detection

Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate the analyte from any remaining interferences and to perform quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenylurea compounds. jelsciences.com The separation is typically performed using a reversed-phase C18 column. scispace.com A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, is used to elute the compounds from the column. scispace.com An acidic modifier, like formic acid, is often added to the mobile phase to improve the peak shape and resolution.

Detection is commonly achieved using a UV-Diode Array Detector (DAD). jelsciences.com This detector measures the absorbance of UV light by the analyte as it elutes from the column. This compound contains a chromophore that absorbs UV light, making this detection method suitable. The DAD has the advantage of acquiring the entire UV spectrum for a given peak, which can be used for peak purity assessment and compound identification by comparing the acquired spectrum with that of a reference standard. scispace.com

Table 3: Typical HPLC-DAD Operating Conditions for Phenylurea Analysis

ParameterTypical Setting
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 0.8 - 1.2 mL/min
Injection Volume 10 - 50 µL
Column Temperature 25 - 40 °C
Detection Wavelength ~245 nm (monitoring), full spectrum acquisition (e.g., 200-400 nm)

For higher sensitivity and selectivity, especially in complex matrices or when trace-level detection is required, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netlcms.cz This technique combines the powerful separation capabilities of HPLC with the highly specific and sensitive detection provided by a tandem mass spectrometer. lcms.cz

After separation on an LC column, the analyte enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates charged molecules (ions) of the analyte. sciex.com The ESI source is often operated in positive ion mode for phenylureas. sciex.com

In the tandem mass spectrometer (e.g., a triple quadrupole), the precursor ion (the charged molecule of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and specific fragment ions (product ions) are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference, leading to very low limits of detection. lcms.cz

Table 4: Representative LC-MS/MS Parameters for Phenylurea Metabolite Analysis

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) The mass-to-charge ratio of the protonated this compound molecule [M+H]⁺.
Product Ions (m/z) Mass-to-charge ratios of specific fragments generated from the precursor ion.
Collision Energy The energy applied to induce fragmentation of the precursor ion.
Dwell Time The time spent monitoring a specific MRM transition.

Photoinduced Fluorescence Data Analysis

Photoinduced fluorescence is a highly sensitive spectroscopic technique used for quantitative analysis. The process involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic state. As the molecule returns to its ground state, it emits light (fluorescence) at a longer, less energetic wavelength. A fluorescence detector measures this emitted light, which is typically proportional to the analyte's concentration.

Method Validation and Performance

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. europa.eueuropa.eu This process involves establishing, through documented evidence, that the method's performance characteristics meet the requirements for the specific analytical application. demarcheiso17025.comeirgenix.com Key validation parameters include linearity, precision, accuracy, and the limits of detection and quantitation. eirgenix.com For non-pharmacopoeial methods, such as those developed for environmental monitoring, thorough validation is required to ensure the reliability and accuracy of the results. dcvmn.org

Calibration and Linearity

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. fda.goveuropa.eu This is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve. A high correlation coefficient, generally R² ≥ 0.995, indicates a strong linear relationship. epa.gov

In a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method validated for the simultaneous determination of the herbicide diuron (B1670789) and its metabolites, including this compound (DCPU), linearity was established over a wide concentration range. scielo.br The method proved to be linear with a correlation coefficient greater than 0.99. scielo.br

CompoundAnalytical MethodConcentration RangeCorrelation Coefficient (R²)Source
This compound (DCPU)HPLC-UV0.05 - 35.1 mg L⁻¹> 0.99 scielo.br

Precision and Accuracy (Recoveries, Relative Standard Deviation)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is commonly expressed as the relative standard deviation (RSD) or coefficient of variation (CV). scielo.br Accuracy is the closeness of the test results to the true value and is often assessed through recovery studies, where a known amount of analyte is added to a blank matrix and analyzed. europa.eu Regulatory guidelines often consider mean recoveries between 70-120% with an RSD of ≤20% as acceptable. epa.gov

The HPLC-UV method for this compound demonstrated high accuracy and precision. scielo.br The accuracy, determined through recovery studies, was found to be greater than 90%. scielo.br Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The method was found to be precise, with all CV values below 5%. scielo.br

ParameterCompoundSpecificationResultSource
Accuracy (Recovery)This compound-> 90% scielo.br
Precision (Repeatability)This compoundCoefficient of Variation (CV) at 0.4 mg L⁻¹1.89% scielo.br
Precision (Intermediate Precision)This compoundCoefficient of Variation (CV) at 0.4 mg L⁻¹3.51% scielo.br

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. fda.gov The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. fda.goveuropa.eu

There are several scientifically valid methods for determining LOD and LOQ. fda.gov A common approach is based on the signal-to-noise ratio, where the LOD is often defined as the analyte concentration that produces a signal three times the noise level, and the LOQ is the concentration that yields a signal ten times the noise level. epa.gov Another method involves calculating the LOD and LOQ from the standard deviation of the response and the slope of the calibration curve. fda.gov The LOQ is a critical performance characteristic, especially for the analysis of trace contaminants, and is typically established as the lowest concentration on the calibration curve. epa.gov While the HPLC-UV method developed for this compound included the determination of LOD and LOQ as part of its validation, the specific numerical values were not detailed in the available literature abstract. scielo.br

Structure Activity Relationship Sar Studies

Influence of Chemical Structure on Biological Activity

The specific arrangement of atoms and functional groups within the 1-(3,4-Dichlorophenyl)urea molecule is paramount to its biological efficacy. Key structural features that dictate its activity include the position of chlorine atoms on the phenyl ring and the presence of the urea (B33335) moiety.

Importance of Chlorine Atom Position and Substituents

The presence and placement of chlorine atoms on the phenyl ring of phenylurea compounds significantly modulate their biological activity. The introduction of chlorine atoms into specific positions of a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org For instance, the 3,4-dichloro substitution pattern, as seen in Diuron (B1670789), is a critical determinant of its herbicidal potency. This specific substitution is also found in other biologically active molecules, indicating its importance for interaction with biological targets. nih.gov

Studies on related dichlorophenyl urea compounds have shown that the position of the chlorine atoms can influence the compound's effectiveness. For example, the compound 1,3-bis(3,5-dichlorophenyl)urea has demonstrated anti-cancer properties. nih.gov The modification of phenylurea herbicides with different substituents allows for a range of biological activities, and chlorine is often found to be an optimal substituent for enhancing this activity. eurochlor.org

Interactive Table: Effect of Chlorine Substitution on Biological Activity

Compound Substitution Pattern Observed Biological Activity
This compound (Diuron) 3,4-dichloro Herbicidal
1,3-bis(3,5-dichlorophenyl)urea 3,5-dichloro Anti-cancer
1-(α-Methylbenzyl)-3-(3,4-dichlorophenyl)urea 3,4-dichloro Inhibition of photophosphorylation

Role of the Urea Moiety and Aromatic Rings

The urea moiety (-NH-CO-NH-) is a cornerstone of the biological activity of this compound and other related compounds. This functional group is capable of forming crucial hydrogen bonds with biological targets, which is a key aspect of its mechanism of action. ijpsr.com The urea scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to establish a network of interactions with targets and its versatility in drug design. frontiersin.org

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net This approach is valuable for predicting the activity of new compounds and understanding the environmental fate of existing ones. nih.govacs.org

Prediction of Biological Activity and Environmental Fate

QSAR models have been successfully developed to predict the environmental risk of phenylurea herbicides, including this compound. nih.govacs.org These models can estimate the hazardous concentration for 5% of species (HC5), providing a basis for ecological risk assessment. nih.govacs.org By correlating molecular descriptors with toxicity data, QSAR can identify high-risk phenylurea herbicides that require closer environmental monitoring. nih.govacs.org

The predictive power of QSAR models allows for the screening of virtual compounds, saving time and resources in the discovery of new, potentially less harmful herbicides or other biologically active molecules.

Descriptors Used in QSAR Models (e.g., logP, Polar Surface Area, Hammett Constants)

The accuracy of a QSAR model depends on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. mdpi.com For phenylurea herbicides, key descriptors influencing their toxicity have been identified as spatial structural descriptors, electronic descriptors, and hydrophobicity descriptors. nih.gov

Commonly used descriptors in QSAR studies of phenylurea compounds include:

logP (Octanol-Water Partition Coefficient): A measure of a compound's hydrophobicity, which influences its environmental distribution and biological uptake.

Polar Surface Area (PSA): Represents the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a good predictor of drug transport properties.

Hammett Constants: These constants account for the electron-donating or electron-withdrawing effects of substituents on the aromatic ring, which can influence the reactivity and binding affinity of the molecule.

Interactive Table: Common QSAR Descriptors and Their Significance

Descriptor Property Measured Significance in Biological Activity
logP Hydrophobicity Affects membrane permeability and binding to hydrophobic pockets in target proteins.
Polar Surface Area (PSA) Polarity Influences solubility and the ability to form hydrogen bonds.
Hammett Constants Electronic effects of substituents Modulates the electronic properties of the aromatic ring, affecting binding affinity.
Molecular Weight Size of the molecule Can influence diffusion rates and steric fit with the target site.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interaction between a ligand, such as this compound, and its biological target at an atomic level. ijpsr.comyoutube.com

Molecular docking predicts the preferred orientation of a molecule when bound to a target, helping to understand the binding mode and affinity. ijpsr.com For urea derivatives, docking studies have revealed the importance of hydrogen bond interactions between the urea moiety and amino acid residues in the active site of the target protein. ijpsr.com

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time, allowing for the study of conformational changes and the stability of the binding interactions. nih.govyoutube.com These simulations can help to refine the understanding of the binding mechanism and can be used to predict the binding free energy of a ligand to its target. youtube.com For instance, simulations of Diuron interacting with multi-walled carbon nanotubes have shown the formation of hydrogen bonds and various hydrophobic interactions, illustrating its binding mechanism at a molecular level. researchgate.net

Prediction of Binding Affinities with Target Enzymes

Computational methods are pivotal in predicting the binding affinities between this compound analogs and their target enzymes, thereby guiding the synthesis of more potent inhibitors. Molecular docking and free energy calculations are common approaches to estimate the strength of these interactions.

For instance, molecular modeling studies have been used to predict how derivatives bind to the active site of specific enzymes. In one study, a 1,3-diaryl substituted pyrazole-based urea derivative containing the 3,4-dichlorophenyl moiety (compound 7a) was suggested through molecular modeling to bind with good affinity to the active site of DNA gyrase, a key enzyme in bacterial replication rsc.org.

Similarly, in the development of inhibitors for kinases like Apoptosis Signal-Regulating Kinase 1 (ASK1), molecular docking is used to predict initial binding modes. These predictions are then refined using more computationally intensive methods like absolute binding free energy (BFE) calculations based on molecular dynamics simulations to better correlate with experimental bioassay results mdpi.com. For a series of 1,3-diphenylurea appended aryl pyridine derivatives, molecular docking was employed to study their interaction with the kinase domains of c-MET and VEGFR-2, revealing key hydrogen bond and hydrophobic interactions that contribute to their inhibitory activity nih.gov.

These predictive studies are crucial for prioritizing which analogs to synthesize and test, saving significant time and resources in the drug discovery process.

Assessment of Binding Stability

Beyond predicting the initial binding affinity, assessing the stability of the ligand-enzyme complex over time is critical. Molecular dynamics (MD) simulations provide a dynamic view of the interaction, helping to confirm the stability of the predicted binding pose.

For example, to examine the stability of a novel 1,3-diphenylurea derivative (APPU2n) within the active sites of c-MET and VEGFR-2 receptors, a 100-nanosecond MD simulation was performed. The stability of the complex was monitored by analyzing parameters such as the radius of gyration and the root-mean-square deviation (RMSD). The results indicated that the compound maintained its attachment within the receptor's active site throughout the simulation, confirming a stable binding mode nih.gov. Such simulations are essential for validating the docking results and ensuring that the designed inhibitor forms a lasting and effective interaction with its target.

Insights into Antimicrobial Activity

SAR studies have provided significant insights into the antimicrobial properties of this compound derivatives. Research has shown that modifications to the parent structure can lead to potent activity against various pathogens, including multi-drug resistant strains.

A notable example involves a 1,3-diaryl substituted pyrazole-based urea derivative featuring a 3,4-dichlorophenyl group (compound 7a). This compound demonstrated potent activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. It was also effective against several multidrug-resistant strains of S. aureus, including MRSA and VRSA, and was found to inhibit the supercoiling activity of DNA gyrase rsc.org.

In another study, a series of new urea derivatives were synthesized and evaluated for their antimicrobial potential. A key finding was that the compound 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea exhibited selective and outstanding inhibition (94.5%) against Acinetobacter baumannii. This highlights the importance of the lipophilic adamantane moiety in achieving high potency. The same study also found that certain N,N-disubstituted compounds showed good inhibition against this bacterium nih.gov.

These findings underscore the importance of the 3,4-dichlorophenyl scaffold in designing new antimicrobial agents and highlight specific structural modifications that enhance activity.

Synthesis and Evaluation of Analogs for SAR

The synthesis and subsequent biological evaluation of analogs are the cornerstones of SAR studies. This process involves creating a library of related compounds by systematically modifying the lead structure and then testing them to determine the effect of each modification.

The synthesis of this compound analogs often involves reacting 3,4-dichlorophenyl isocyanate with a variety of amines or condensing substituted anilines with other reagents. For example, a series of 1,3-diaryl substituted pyrazole-based urea derivatives were synthesized to explore their antimicrobial potential rsc.org. Similarly, researchers have introduced different substituents onto the phenethyl group of 3-(4-chlorophenyl)-1-(phenethyl)urea to define the SAR for CB1 receptor modulators nih.gov.

The evaluation of these analogs involves a battery of tests. For antimicrobial agents, this includes determining the MIC against a panel of bacteria and fungi nih.gov. For anticancer agents, it may involve measuring their inhibitory concentration (IC50) against target enzymes like c-MET and VEGFR-2 and assessing cytotoxicity against cancer cell lines nih.gov.

The structure-activity relationship for a series of 1,3-diphenylurea appended aryl pyridine derivatives against c-MET and VEGFR-2 revealed that dihalogenated phenyl analogs displayed more potent antitumor activity than their monohalogenated counterparts nih.gov. Specifically, dichlorophenyl derivatives showed substantial activity, with IC50 values ranging from 380 to 620 nM nih.gov.

The data gathered from these evaluations allow researchers to build a comprehensive SAR profile, guiding further optimization of the lead compound.

Future Research Directions

Elucidation of Complete Metabolic Pathways and Involved Genes/Enzymes

While the initial steps of diuron (B1670789) degradation to 1-(3,4-Dichlorophenyl)urea and subsequently to 3,4-dichloroaniline (B118046) (3,4-DCA) are relatively well-understood, the complete mineralization pathway remains to be fully elucidated in a wider range of microorganisms. Future research should focus on identifying the full cascade of enzymatic reactions and the corresponding genes responsible for the breakdown of these intermediate metabolites. The common microbial degradation pathway for diuron involves its transformation to 3,4-dichloroaniline, which is then metabolized through dehalogenation and hydroxylation. frontiersin.orgnih.gov Microbial degradation hydrolases such as PuhA, PuhB, LibA, HylA, Phh, Mhh, and LahB have provided insights into the underlying metabolic pathways. frontiersin.orgnih.gov

Key research objectives should include:

Identification of Novel Enzymes: Prospecting for and characterizing novel hydrolases, dioxygenases, and other enzymes capable of cleaving the urea (B33335) moiety and degrading the chlorinated aromatic ring of this compound and its metabolites.

Genetic Blueprinting: Utilizing genomic and transcriptomic approaches to identify and sequence the complete gene clusters involved in the degradation pathways in various bacterial and fungal strains. Understanding the regulation of these genes under different environmental conditions will also be crucial.

Metabolite Identification: Advanced analytical techniques should be employed to identify all transient intermediates formed during the degradation process to create a comprehensive metabolic map.

Further Investigation of Anaerobic Degradation Pathways

Information on the anaerobic degradation of this compound and its parent compounds is less extensive than for aerobic pathways. Given that many contaminated environments, such as sediments and deep soil layers, are anoxic, this is a critical area for future research. Studies have shown that anaerobic degradation of diuron can occur, with pond sediment being effective at dehalogenating diuron to 3-(3-chlorophenyl)-1,1-dimethylurea (B1615333) (CPDU). nih.govtandfonline.comtandfonline.com This process was found to be temperature-dependent, with maximal rates at 25 and 30°C. tandfonline.comtandfonline.com Furthermore, anaerobic microorganisms in both fresh and acclimated pond sediment have demonstrated the ability to reductively dehalogenate 3,4-dichloroaniline to 3-chloroaniline. asm.org

Future investigations should aim to:

Isolate and Characterize Anaerobic Degraders: Identify and cultivate the specific anaerobic bacteria and archaea responsible for the degradation of this compound and its metabolites.

Elucidate Anaerobic Mechanisms: Determine the biochemical pathways and key enzymes involved in the anaerobic breakdown, including the mechanisms of reductive dehalogenation.

Assess Environmental Factors: Investigate the influence of various electron acceptors (e.g., nitrate, sulfate, iron) and other environmental parameters on the rate and extent of anaerobic degradation. While some phenylurea herbicides are resistant to anaerobic degradation, micro-aeration may enhance the process by fostering microbial interactions. researchgate.net

Comprehensive Ecotoxicological Data for Transformation Products

There is a growing body of evidence suggesting that the transformation products of diuron, including this compound and particularly 3,4-dichloroaniline, can be more toxic and persistent than the parent compound. nih.gov This highlights the urgent need for a comprehensive ecotoxicological risk assessment of these metabolites. The U.S. Environmental Protection Agency has noted that while the major metabolites, the sequentially demethylated diuron compounds, lack herbicidal effects, the ecological effects of 3,4-DCA are not fully known. epa.govregulations.gov

Future research priorities in this area include:

Broad-Spectrum Toxicity Testing: Conducting standardized toxicity tests on a wide range of non-target organisms from different trophic levels, including algae, invertebrates, fish, and terrestrial plants. usu.edu

Chronic and Sub-lethal Effects: Moving beyond acute toxicity studies to investigate the chronic, developmental, reproductive, and endocrine-disrupting effects of long-term, low-level exposure to these transformation products.

Mixture Toxicity: Assessing the synergistic or antagonistic toxic effects of the mixture of parent compounds and their various metabolites as they co-occur in the environment.

Bioavailability and Bioaccumulation: Studying the bioavailability and potential for bioaccumulation of these transformation products in different environmental compartments and organisms.

Development of Advanced Bioremediation Strategies

Building on a more complete understanding of the metabolic pathways and the microorganisms involved, the development of more effective and efficient bioremediation strategies for contaminated sites is a logical next step. Current research points to the potential of both bioaugmentation and biostimulation. bohrium.comremittancesreview.comucdavis.edu The use of microbial consortia has shown promise, with a three-member consortium achieving complete diuron mineralization in solution. nih.govbohrium.com

Future research should focus on:

Bioaugmentation and Biostimulation: Optimizing the application of specific microbial degraders (bioaugmentation) and the addition of nutrients or other amendments to stimulate indigenous microbial populations (biostimulation) for in-situ and ex-situ treatment of contaminated soil and water. remittancesreview.comucdavis.edunih.gov

Genetic Engineering: Exploring the potential of genetically engineered microorganisms with enhanced degradative capabilities. nih.govbbau.ac.in This could involve inserting or overexpressing key degradative genes to create more robust and efficient microbial catalysts for bioremediation. nih.govbbau.ac.in

Microbial Consortia: Designing and testing synthetic microbial consortia with complementary metabolic capabilities to achieve complete and rapid mineralization of this compound and its metabolites. nih.govbohrium.com

Phytoremediation: Investigating the role of plants and their associated microbial communities in the uptake, transformation, and degradation of these compounds.

Exploration of Novel Therapeutic Applications and Mechanisms

Recent studies have indicated that derivatives of dichlorophenyl urea possess promising biological activities, opening up avenues for therapeutic applications. This is a significant shift in the research focus for this class of compounds, moving from environmental science to medicinal chemistry.

Future research in this domain should include:

Anticancer Drug Development: Synthesizing and screening a wider range of this compound derivatives for their anticancer activity. researchgate.netresearchgate.net For instance, the novel compound 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has shown efficacy in inhibiting lung cancer progression and melanoma by inducing apoptosis and activating the AMPK pathway. nih.govnih.gov Further studies should focus on elucidating the precise mechanisms of action, such as the inhibition of specific kinases or signaling pathways like the RAS-RAF/MEK-ERK and PI3K-mTOR pathways, and evaluating their potential in preclinical and clinical trials. researchgate.netnih.govnih.gov

Antimicrobial Agents: Investigating the antimicrobial properties of this compound derivatives against a broad spectrum of pathogenic bacteria and fungi. nih.gov For example, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea has demonstrated selective and outstanding inhibition of Acinetobacter baumannii. nih.gov Further research is needed to understand their mode of action and potential for development as new antibiotics. Other derivatives have shown activity against Staphylococcus aureus and carbapenemase-producing Klebsiella pneumoniae. uea.ac.uk

Antimycobacterial Activity: Exploring the potential of 3,4-dichlorophenyl-ureas as lead molecules for designing novel drugs against Mycobacterium tuberculosis, a re-emerging pathogen. tandfonline.com

Refinement of Analytical Methods for Trace Level Detection

The accurate monitoring of this compound and its metabolites in various environmental matrices is crucial for assessing contamination levels and the effectiveness of remediation efforts. While several analytical methods exist, there is a continuous need for more sensitive, rapid, and cost-effective techniques.

Future research should aim to:

Enhance Sensitivity and Selectivity: Developing and validating new analytical methods with lower limits of detection (LODs) and quantification (LOQs) to detect trace concentrations in complex samples like soil, sediment, and biological tissues. researchgate.net Techniques such as liquid chromatography with tandem mass spectrometry (LC/MS/MS) have shown promise, with MDLs in the nanogram per liter range. usgs.gov

High-Throughput Screening: Creating rapid and high-throughput screening methods, such as immunoassays or biosensors, for the on-site and real-time monitoring of these compounds. researchgate.net

Sample Preparation: Optimizing sample extraction and clean-up procedures to improve recovery and reduce matrix effects. mdpi.comchromatographyonline.comnih.govacs.org Techniques like solid-phase extraction (SPE) and ultrasound-assisted extraction (UAE) are being explored. chromatographyonline.comnih.govacs.org

Metabolite Analysis: Developing methods for the simultaneous detection and quantification of the parent compound and its key metabolites to provide a more complete picture of the contamination and degradation processes. acs.orgresearchgate.net

Detailed Studies on Herbicide Resistance Mechanisms

The evolution of herbicide resistance in weeds is a major challenge in agriculture. Understanding the mechanisms by which weeds develop resistance to phenylurea herbicides is essential for developing sustainable weed management strategies.

Future research should focus on:

Target-Site Resistance (TSR): Investigating the prevalence and diversity of mutations in the target site of phenylurea herbicides, primarily the D1 protein of photosystem II encoded by the psbA gene. cambridge.orgunl.edu For example, an isoleucine for Val219 substitution in Poa annua has been linked to resistance to diuron. unl.edu

Non-Target-Site Resistance (NTSR): Elucidating the biochemical and genetic basis of NTSR mechanisms, which can be more complex and confer cross-resistance to multiple herbicides. growiwm.orglatrobe.edu.aunih.gov This includes enhanced herbicide metabolism by enzymes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, as well as reduced herbicide absorption and translocation. cambridge.orgnih.gov

Molecular Diagnostics: Developing molecular tools for the rapid detection of resistance-conferring mutations in weed populations to inform management decisions.

Integrated Weed Management: Using the knowledge of resistance mechanisms to design integrated weed management programs that combine different herbicide modes of action, cultural practices, and other non-chemical control methods to delay the evolution of resistance.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 1-(3,4-Dichlorophenyl)urea, and how is its structural identity confirmed?

  • Methodological Answer : The compound is typically synthesized via urea formation between 3,4-dichloroaniline and a carbonyl source (e.g., phosgene or urea derivatives under catalytic conditions). Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy for hydrogen and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., [M-H]⁻ at m/z 205.0413). X-ray diffraction (XRD) may resolve crystallographic details when single crystals are available .

Q. How is this compound detected and quantified in environmental matrices?

  • Methodological Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for detection in water or soil. The compound elutes at ~12.42 minutes under reverse-phase conditions and is identified via its characteristic fragmentation pattern (m/z 363.04669 for [M-H]⁻). Isotope dilution with deuterated analogs improves quantification accuracy in complex matrices .

Q. What is the environmental occurrence of this compound, and how does it persist in soil?

  • Methodological Answer : As a metabolite of Diuron (a herbicide), it is prevalent in agricultural soils with a half-life dependent on microbial activity. Studies using soil metabolomics reveal its sorption behavior correlates with organic carbon content. Aerobic degradation pathways dominate, but anaerobic conditions prolong persistence, requiring GC-MS or LC-MS/MS for long-term monitoring .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing this compound from its methylated derivatives in biological samples?

  • Methodological Answer : Co-elution of 1-(3,4-Dichlorophenyl)-3-methylurea (DCPU) and the parent compound in LC-HRMS necessitates optimized chromatographic gradients (e.g., C18 columns with acetonitrile/water mobile phases). Tandem MS/MS with collision-induced dissociation (CID) differentiates derivatives via chlorine loss patterns (m/z 169 for DCPU vs. m/z 205 for the parent compound). Matrix effects in urine/plasma require solid-phase extraction (SPE) cleanup .

Q. How do microbial communities influence the biodegradation pathway of Diuron to this compound?

  • Methodological Answer : White rot fungi (Phanerochaete chrysosporium) demethylate Diuron sequentially:

  • Diuron → 1-(3,4-Dichlorophenyl)-3-methylurea (DCPU) → this compound → 3,4-dichloroaniline (DCA).
    Salinity (e.g., seawater) inhibits fungal peroxidases, shifting degradation kinetics. Stable isotope probing (SIP) with ¹³C-labeled Diuron tracks pathway dominance in soil microbiomes .

Q. What contradictions exist in reported ecotoxicological data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in toxicity thresholds (e.g., LC₅₀ for Daphnia magna) stem from varying test protocols. Standardized OECD guidelines recommend:

  • Test Design : 48-hour exposure in reconstituted water (pH 7.0 ± 0.2, 20°C).
  • Endpoint Analysis : Use probit models with ≥5 concentrations.
    Interlaboratory studies with certified reference materials (CRMs) reduce variability .

Q. What role does this compound play in human biomonitoring studies, and what are its exposure biomarkers?

  • Methodological Answer : It is a urinary biomarker for Diuron exposure. Children exhibit higher concentrations due to increased environmental contact. Quantification requires enzymatic hydrolysis (β-glucuronidase) to release free metabolites. Negative correlations with age in children suggest pharmacokinetic differences, necessitating age-stratified cohorts in epidemiological studies .

Key Research Gaps

  • Synthetic Byproduct Analysis : Contaminants in large-scale synthesis (e.g., 3,4-dichloroaniline residues) require GC-MS profiling.
  • Nanomaterial Interactions : Impact of soil nanoparticles on sorption/desorption kinetics remains unstudied.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.